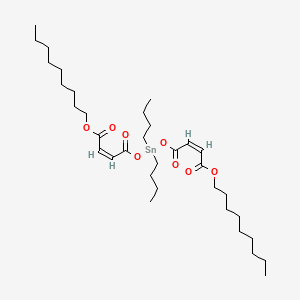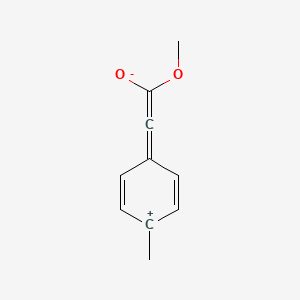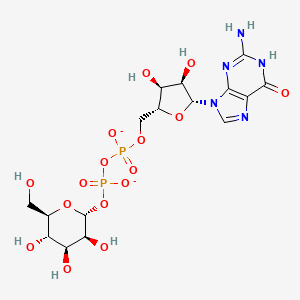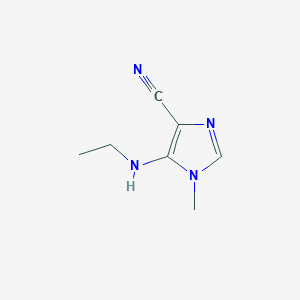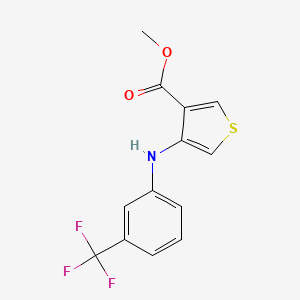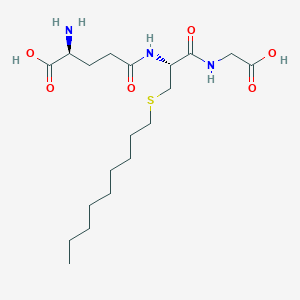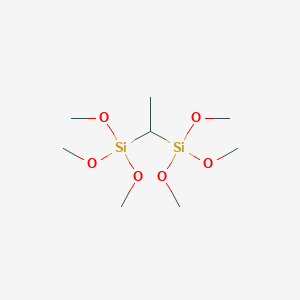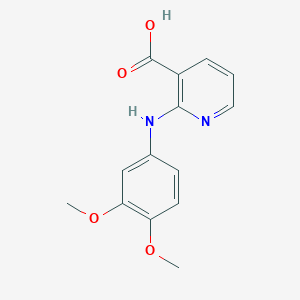
3,5,5-Trimethylhept-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,5-Trimethylhept-3-ene is an organic compound with the molecular formula C10H20 and a molecular weight of 140.2658 g/mol . It is a type of alkene, characterized by the presence of a carbon-carbon double bond within its structure. The compound is also known by other names such as 3-heptene, 3,5,5-trimethyl- .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethylhept-3-ene can be achieved through various organic reactions. One common method involves the alkylation of isobutene with isobutylene in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale alkylation processes . These processes utilize continuous flow reactors and advanced separation techniques to maximize efficiency and minimize waste. The use of heterogeneous catalysts is also common to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethylhept-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as in the presence of a are often used.
Substitution: Halogenation reactions can be carried out using or under controlled conditions.
Major Products Formed
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of .
Scientific Research Applications
3,5,5-Trimethylhept-3-ene has several applications in scientific research:
Chemistry: Used as a in organic synthesis and as a in analytical chemistry.
Biology: Studied for its potential and interactions with various biomolecules.
Medicine: Investigated for its potential and as a precursor in the synthesis of .
Industry: Utilized in the production of and as an in the manufacture of and .
Mechanism of Action
The mechanism of action of 3,5,5-Trimethylhept-3-ene involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate various biochemical pathways by binding to specific sites on these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,3,5-Trimethyl-4-heptene
- 2,3,5-Trimethylhept-3-ene
Comparison
Compared to its similar compounds, 3,5,5-Trimethylhept-3-ene is unique in its structural configuration and reactivity . The position of the double bond and the arrangement of the methyl groups confer distinct chemical properties and reactivity patterns . This uniqueness makes it a valuable compound for specific synthetic applications and research studies .
Properties
CAS No. |
2050-82-0 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
(E)-3,5,5-trimethylhept-3-ene |
InChI |
InChI=1S/C10H20/c1-6-9(3)8-10(4,5)7-2/h8H,6-7H2,1-5H3/b9-8+ |
InChI Key |
LREOTMWEDRBPMG-CMDGGOBGSA-N |
Isomeric SMILES |
CC/C(=C/C(C)(C)CC)/C |
Canonical SMILES |
CCC(=CC(C)(C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


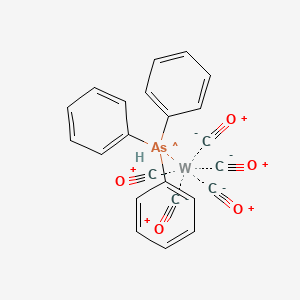
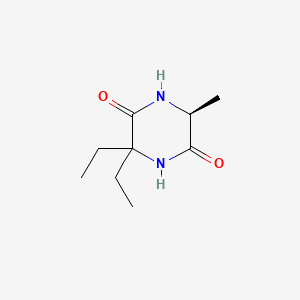
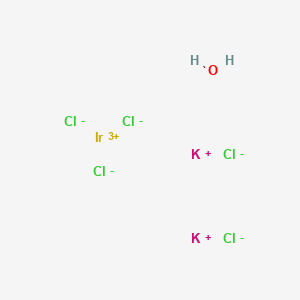
![4-Cyano-N-{3-[(S)-cyclopropyl{4-hydroxy-2-oxo-6-[(2R)-1-phenylbutan-2-yl]-2H-pyran-3-yl}methyl]phenyl}benzene-1-sulfonamide](/img/structure/B13740120.png)
